2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of certain types of lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.
Mechanism of Action
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide binds to the active site of BTK, preventing its activation and subsequent downstream signaling. This leads to inhibition of B-cell receptor signaling and decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inhibiting BTK activity, 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the activity of other anti-cancer agents.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling without affecting other signaling pathways. However, one limitation of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide is its potential for off-target effects, which could lead to unwanted side effects.
Future Directions
There are several potential future directions for research on 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide. One area of interest is the development of combination therapies that include 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide and other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide treatment. Finally, there is ongoing research to optimize the dosing and administration of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzoic acid with cyclohex-2-en-1-amine to form the corresponding amide. This amide is then subjected to various chemical reactions, including chlorination and cyclization, to yield the final product.
Scientific Research Applications
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells.
properties
IUPAC Name |
2-chloro-N-cyclohex-2-en-1-yl-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSUYBLATBZNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.